4-{(E)-[(3-methoxyphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)
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Overview
Description
5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound characterized by its multiple methoxybenzoate groups and imino linkage
Preparation Methods
The synthesis of 5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the imino linkage: This step involves the reaction of an aldehyde with an amine to form an imine.
Esterification: The methoxybenzoate groups are introduced through esterification reactions, where methoxybenzoic acid reacts with an alcohol in the presence of a catalyst.
Coupling reactions: The final compound is formed through coupling reactions that link the intermediate compounds together.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methoxy groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE can be compared with similar compounds such as:
Benzyl 4-methoxybenzoate: This compound shares the methoxybenzoate group but lacks the imino linkage, making it less complex.
Phenylmethyl 4-methoxybenzoate: Similar to benzyl 4-methoxybenzoate, it also lacks the imino linkage.
Other imino compounds: Compounds with similar imino linkages but different substituents can be compared to highlight the unique properties of 5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE.
The uniqueness of 5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H25NO7 |
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Molecular Weight |
511.5 g/mol |
IUPAC Name |
[3-(4-methoxybenzoyl)oxy-4-[(3-methoxyphenyl)iminomethyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C30H25NO7/c1-34-24-12-7-20(8-13-24)29(32)37-27-16-11-22(19-31-23-5-4-6-26(17-23)36-3)28(18-27)38-30(33)21-9-14-25(35-2)15-10-21/h4-19H,1-3H3 |
InChI Key |
DMDSPSJHGJLTEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NC3=CC(=CC=C3)OC)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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